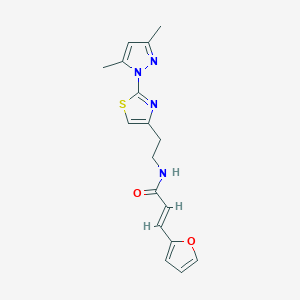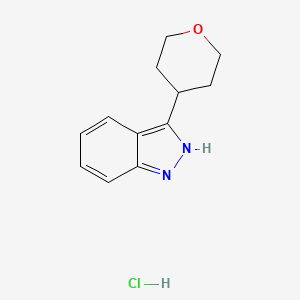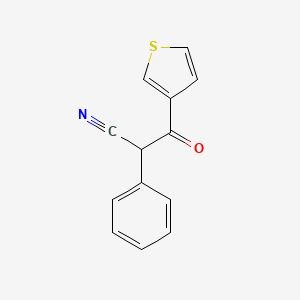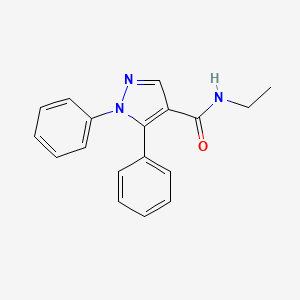
Tert-butyl 3-phenylpyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-phenylpyrazole-1-carboxylate is a chemical compound with a molecular weight of 244.29 . It is characterized by its IUPAC name, tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3 . Further analysis of the molecular structure can be done using techniques like X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing
Tert-butyl 3-phenylpyrazole-1-carboxylate derivatives have been utilized in the field of fluorescence sensing. For instance, hydroxypyrazole-based ligands, including tert-butyl derivatives, have shown potential as ratiometric fluorescent sensors for Zn(II) ions. This involves the coordination of these ligands with Zn(II) ions, leading to significant shifts in emission spectra, useful for sensing applications (Formica et al., 2018).
Antitumor Activity
Novel this compound derivatives have been synthesized and evaluated for their antitumor properties. Specifically, studies have focused on their effectiveness against ovarian cancer. These compounds demonstrate significant inhibitory activities, highlighting their potential in cancer treatment research (da Silva et al., 2020).
Solid State Conformation Studies
Research has also been conducted on the conformation of this compound derivatives in solid state. Insights into the crystallization forms and conformations, such as s-cis and s-trans, of these compounds have been gained through studies utilizing techniques like quantum mechanical calculations and crystallography (Zimmer et al., 2018).
Ligand Substitution in Organic LEDs
This compound-related compounds have applications in the field of organic light-emitting diodes (OLEDs). Studies have shown that these compounds can undergo ligand substitution under specific conditions, which is crucial for understanding the degradation pathways in OLED devices (Jurow et al., 2014).
Synthesis of Polypyridine Ruthenium(II) Complexes
These compounds have been utilized in synthesizing polypyridine ruthenium(II) complexes, which are important in various chemical processes. The synthesis and characterization of these complexes, including their interaction with different ligands, have been a significant area of research (Bonnet et al., 2003).
Synthesis of Lanthanoid Pyrazolates
Another application is in the synthesis of lanthanoid pyrazolates, where this compound derivatives play a crucial role. These compounds are important for their unique properties and potential applications in various fields (Deacon et al., 1999).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl 3-phenylpyrazole-1-carboxylate is a complex organic compound. Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry .
Mode of Action
Pyrazoles, which are structurally similar, are known to exhibit tautomerism . This phenomenon may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Changes in the structure of pyrazoles translate into changes in properties, which could potentially influence their biological activities .
Eigenschaften
IUPAC Name |
tert-butyl 3-phenylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQKBQAXPSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)



![1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2823864.png)

![2,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B2823866.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2823870.png)
![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)

